2-Butyl-4-chlorothieno[2,3-d]pyrimidine
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Overview
Description
2-Butyl-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a thiophene ring fused to a pyrimidine ring, with a butyl group at the 2-position and a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-chlorothieno[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the Gewald reaction, which involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes . These 2-aminothiophenes are then cyclized with formamide to form the thienopyrimidine core . The final step involves the chlorination of the thienopyrimidine to introduce the chlorine atom at the 4-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of bulk chemicals and standard laboratory equipment . The overall yield of the industrial process is typically around 49% .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4-chlorothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced forms of the compound.
Scientific Research Applications
2-Butyl-4-chlorothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butyl-4-chlorothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Butyl-4-chlorothieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives:
Properties
Molecular Formula |
C10H11ClN2S |
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Molecular Weight |
226.73 g/mol |
IUPAC Name |
2-butyl-4-chlorothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN2S/c1-2-3-4-8-12-9(11)7-5-6-14-10(7)13-8/h5-6H,2-4H2,1H3 |
InChI Key |
VOKHWQCIKYGLNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C=CS2)C(=N1)Cl |
Origin of Product |
United States |
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